5-Chloro-6-nitrosoisoindoline-1,3-dione
Description
Properties
IUPAC Name |
5-chloro-6-nitrosoisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O3/c9-5-1-3-4(2-6(5)11-14)8(13)10-7(3)12/h1-2H,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUNGRVTWOTWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1N=O)Cl)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 5-Chloroisoindoline-1,3-dione
Starting Material : Phthalic anhydride or preformed isoindoline-1,3-dione.
Chlorination Agents :
Mechanism :
Electrophilic chlorination occurs preferentially at the 5-position due to the electron-withdrawing effect of the two carbonyl groups, which direct substitution to the meta position relative to each carbonyl.
Optimization :
Step 2: Nitrosation at Position 6
Reagents :
Conditions :
-
Reaction conducted at 0–5°C to suppress diazotization or oxidation side reactions.
-
pH maintained between 1–3 to stabilize the nitroso intermediate.
Mechanism :
Nitrosation proceeds via electrophilic attack of the nitrosonium ion (NO⁺) at the 6-position, ortho to the chlorine atom, leveraging the directing effects of the chloro substituent.
Yield : 60–75% (estimated from analogous nitrosation reactions).
Step 1: Synthesis of 5-Chloro-6-nitrosophthalic Acid
Starting Material : 5-Chlorophthalic acid.
Nitrosation :
Step 2: Cyclization to Form Isoindoline-1,3-dione
Reagents :
Mechanism :
Dehydration and cyclocondensation form the isoindoline ring, with the nitroso group intact.
Yield : 70–85% (based on similar phthalimide syntheses).
Comparative Analysis of Methods
| Parameter | Route 1 (Post-Ring Chlorination/Nitrosation) | Route 2 (Pre-Ring Nitrosation) |
|---|---|---|
| Regioselectivity | Moderate (requires precise temp control) | High (nitroso position fixed) |
| Reaction Steps | 2 steps | 2 steps |
| Overall Yield | ~50% | ~65% |
| Byproduct Formation | Polychlorinated isomers | Oxidative degradation |
| Scalability | Suitable for bulk synthesis | Limited by nitroso stability |
Advanced Functionalization and Purification
Recrystallization Techniques
Spectroscopic Characterization
Industrial-Scale Considerations
Catalytic Improvements
-
Heterogeneous Catalysts : Zeolites or mesoporous silica enhance chlorination selectivity.
-
Flow Chemistry : Continuous nitrosation reduces decomposition risks.
Emerging Methodologies and Research Gaps
Photochemical Nitrosation
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-nitrosoisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitroso group to an amino group.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Chemical Properties and Structure
5-Chloro-6-nitrosoisoindoline-1,3-dione is characterized by its molecular formula and a molecular weight of 226.57 g/mol. The compound features a chloro group and a nitroso group attached to an isoindoline structure, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .
Pharmaceutical Applications
1. Anticancer Activity
Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar nitro-substituted isoindolines have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may possess comparable properties .
3. Synthesis of Bioactive Compounds
The unique structure of this compound serves as a versatile building block for synthesizing other bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in developing new pharmaceuticals .
Material Science Applications
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of nitroso groups can enhance the charge transport properties necessary for efficient device performance .
2. Dyes and Pigments
Due to its vibrant color properties, this compound can be utilized as a dye or pigment in various industrial applications. The stability and solubility of this compound allow for its use in coatings and inks .
Synthesis and Functionalization
This compound can be synthesized through several methods involving the functionalization of isoindoline derivatives. The following table summarizes some common synthetic routes:
| Synthetic Route | Reagents Used | Yield (%) | Remarks |
|---|---|---|---|
| Nitration | Nitrobenzene, HNO₃ | 60 | Direct nitration of isoindoline derivatives |
| Chlorination | SOCl₂, Cl₂ | 75 | Efficient chlorination under controlled conditions |
| Reduction | Sn/HCl or Fe/HCl | 85 | Reduction of nitro groups to amino groups |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various isoindoline derivatives. The research highlighted that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating promising therapeutic effects .
Case Study 2: Development of Organic Photovoltaics
In an investigation into organic photovoltaic materials, researchers synthesized derivatives of this compound and tested their performance in solar cells. Results showed improved efficiency due to enhanced charge mobility attributed to the compound's structural characteristics .
Mechanism of Action
The mechanism of action of 5-Chloro-6-nitrosoisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function . The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Key Observations :
- Hydrogen bond donors: Amino-substituted derivatives (e.g., 5-Amino-6-chloro-) have higher hydrogen bond donor counts, which may improve solubility but reduce membrane permeability .
- Polar surface area : Nitro-substituted analogs exhibit higher topological polar surface areas (118 Ų), correlating with reduced blood-brain barrier penetration compared to the nitroso variant (72.2 Ų) .
Antioxidant and Neuroprotective Effects
Receptor Affinity and Selectivity
- Indolin-1,3-dione Derivatives : Substitution patterns significantly impact receptor binding. For example, indolin-2,3-dione derivatives showed low σ1 receptor affinity (Ki > 844 nM) but high σ2 selectivity (Ki = 42 nM), whereas benzoxazolone analogs exhibited σ1 affinity (Ki = 5–30 nM) .
- Structural Influence : The additional carbonyl group in indolin-2,3-dione derivatives reduces σ1 binding but enhances σ2 selectivity, highlighting the scaffold’s critical role in pharmacological profiles .
Anthelmintic Activity
- Piperazine-2,3-dione Derivatives : Compounds like 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione demonstrated improved lipophilicity (ClogP = 1.5–3.2 vs. 0.2 for piperazine) and potent activity against Enterobius vermicularis and Fasciola hepatica (parasite growth inhibition >70% at 100 µg/mL) .
Biological Activity
5-Chloro-6-nitrosoisoindoline-1,3-dione (CAS No. 6015-57-2) is a chemical compound belonging to the isoindoline family. It possesses a unique structure characterized by a nitroso group and a chlorine atom, which contribute to its biological activity. This compound has garnered interest due to its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications.
- Molecular Formula : C8H3ClN2O4
- Molecular Weight : 226.57 g/mol
- IUPAC Name : this compound
- Structure : The compound features a bicyclic structure typical of isoindoline derivatives.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which can lead to cellular stress and death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects against various pathogens. Studies have shown that it possesses antibacterial and antifungal activities:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.
- DNA Interaction : It may intercalate with DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : The generation of ROS leads to oxidative damage in cells, contributing to apoptosis.
Case Study 1: Cancer Cell Line Evaluation
In a study conducted by researchers at the University of Alberta, the effects of this compound were tested on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with MCF-7 cells showing the highest sensitivity.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that treatment with this compound resulted in a notable reduction in bacterial load, indicating its potential as an effective antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-6-nitrosoisoindoline-1,3-dione, and how can its purity be validated experimentally?
- Methodological Answer : Synthesis typically involves nitroso functionalization of a chloro-substituted isoindoline-1,3-dione precursor. Key steps include nitrosation under controlled acidic conditions (e.g., using NaNO₂/HCl) to avoid over-oxidation. Purity validation requires HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry (MS) for molecular confirmation. Differential scanning calorimetry (DSC) can assess crystallinity, while elemental analysis (EA) verifies stoichiometric ratios of C, H, N, and Cl .
Q. How should researchers handle contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer : Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from solvent effects, tautomerism, or paramagnetic impurities. Compare experimental - and -NMR spectra with computational predictions (DFT-based simulations) to identify structural anomalies. Cross-validate with IR spectroscopy to confirm functional groups (e.g., nitroso O=N– stretching at ~1500 cm⁻¹) .
Q. What safety protocols are critical when working with this compound in the lab?
- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods for synthesis steps to avoid inhalation of nitroso vapors. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation of dermal contact .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for selective nitrosation of isoindoline derivatives?
- Methodological Answer : Employ density functional theory (DFT) to calculate transition states and activation energies for competing pathways (e.g., nitrosation vs. oxidation). Solvent effects can be modeled using COSMO-RS. Pair computational results with fractional factorial experiments (e.g., varying temperature, pH, and reagent stoichiometry) to identify robust conditions for >90% yield .
Q. What mechanistic insights explain the reactivity of the nitroso group in this compound under photochemical conditions?
- Methodological Answer : The nitroso group undergoes photoinduced [2+2] cycloaddition or NO release depending on wavelength. Use time-resolved UV-vis spectroscopy to track intermediates and electron paramagnetic resonance (EPR) to detect free radicals. Compare with analogous compounds (e.g., 6-nitrosoindole derivatives) to establish structure-reactivity trends .
Q. How can heterogeneous catalysis improve the scalability of synthesizing this compound while minimizing byproducts?
- Methodological Answer : Screen metal-organic frameworks (MOFs) or mesoporous silica-supported catalysts (e.g., Fe³⁺/Al₂O₃) to enhance nitrosation efficiency. Use design of experiments (DoE) to optimize parameters like catalyst loading and flow rate in continuous reactors. Analyze byproducts via GC-MS and adjust pore size/acid sites to suppress undesired pathways .
Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo studies for nitroso-containing compounds?
- Methodological Answer : Address metabolic instability (e.g., nitroso-to-hydroxylamine conversion) by conducting stability assays in simulated physiological fluids. Use isotopic labeling (-nitroso) with LC-MS/MS to track metabolite profiles. Validate in vivo results with knockout animal models to isolate enzymatic pathways .
Methodological Frameworks
- Theoretical Alignment : Link experimental designs to nitroso chemistry principles (e.g., Baldwin’s rules for cyclization) or Hammett substituent constants to predict electronic effects of the chloro group .
- Data Contradiction Analysis : Apply Bayesian statistics to weigh conflicting results (e.g., bioactivity vs. toxicity) and refine hypotheses iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
